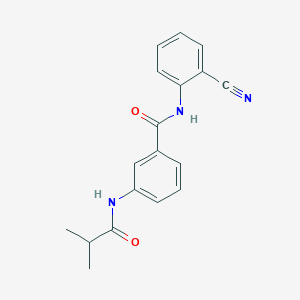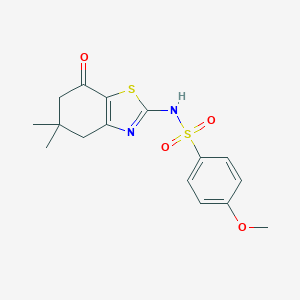![molecular formula C13H18INO B216111 1-[3-(2-Iodophenoxy)propyl]pyrrolidine](/img/structure/B216111.png)
1-[3-(2-Iodophenoxy)propyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Iodophenoxy)propyl]pyrrolidine is an organic compound with the molecular formula C13H18INO This compound features an iodophenyl group attached to a pyrrolidinylpropyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Iodophenoxy)propyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and reaction conditions can be optimized for efficiency and yield, ensuring the process is economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Iodophenoxy)propyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield iodophenyl ketones, while reduction may produce iodophenyl alcohols .
Scientific Research Applications
1-[3-(2-Iodophenoxy)propyl]pyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(2-Iodophenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s iodophenyl group can participate in various chemical reactions, while the pyrrolidinylpropyl ether moiety can influence its binding affinity and selectivity for different targets . These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[3-(2-Iodophenoxy)propyl]pyrrolidine include other iodophenyl derivatives and pyrrolidinylpropyl ethers . Examples include:
- 2-Iodophenyl 3-(1-pyrrolidinyl)propyl ketone
- 2-Iodophenyl 3-(1-pyrrolidinyl)propyl alcohol
Uniqueness
The presence of both the iodophenyl and pyrrolidinylpropyl ether moieties allows for a diverse range of chemical reactions and interactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C13H18INO |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
1-[3-(2-iodophenoxy)propyl]pyrrolidine |
InChI |
InChI=1S/C13H18INO/c14-12-6-1-2-7-13(12)16-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2 |
InChI Key |
GIVXPAGYFXVQKL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2I |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(2-chlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B216029.png)
![6-Amino-4-(4-bromophenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B216030.png)



![3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B216044.png)

![N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B216046.png)
![N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B216047.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216048.png)
![N-[4-(butylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216049.png)

![4-bromo-N-[4-(butylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B216051.png)
![3-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B216054.png)
